![molecular formula C23H22N2O10 B4885691 3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}
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Overview
Description
‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' is a synthetic compound that belongs to the family of bisphosphonates. Bisphosphonates are a group of drugs that are widely used in the treatment of bone diseases such as osteoporosis, Paget's disease, and bone metastasis. The chemical structure of ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' is similar to that of other bisphosphonates, but it has a unique chemical composition that makes it a promising candidate for further research.
Mechanism of Action
The mechanism of action of ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' is similar to that of other bisphosphonates. It acts by inhibiting the activity of osteoclasts, which are cells responsible for bone resorption. By inhibiting osteoclast activity, ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' can prevent bone loss and promote bone formation.
Biochemical and physiological effects:
‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' has several biochemical and physiological effects. It can increase bone mineral density, reduce the risk of fractures, and improve bone strength. It can also reduce the levels of certain bone turnover markers, indicating a decrease in bone resorption.
Advantages and Limitations for Lab Experiments
One of the main advantages of ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' for lab experiments is its stability. It is a relatively stable compound that can be easily synthesized and stored. However, it is also a complex compound, and its synthesis requires several steps, which can be time-consuming and expensive.
Future Directions
There are several future directions for research on ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}'. One area of research is the development of new formulations that can improve its bioavailability and efficacy. Another area of research is the study of its potential applications in other diseases, such as cancer and autoimmune disorders. Additionally, research can be done to investigate its mechanism of action in more detail, which can lead to the development of new drugs with similar properties.
Synthesis Methods
The synthesis of ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' involves several steps. The first step is the preparation of 2,6-diaminobenzoic acid, which is then reacted with succinic anhydride to form 2,6-diaminobenzoic acid succinyl ester. This ester is then reacted with phosphorus oxychloride to form the corresponding acid chloride. Finally, the acid chloride is reacted with sodium hydroxide and 3-chloropropanoic acid to form ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}'.
Scientific Research Applications
‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' has been the subject of several scientific studies, and its potential applications are diverse. One of the main areas of research is its use in the treatment of bone diseases. Studies have shown that ‘3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}' can inhibit bone resorption and promote bone formation, making it a promising candidate for the treatment of osteoporosis and other bone diseases.
properties
IUPAC Name |
5-[[3-carboxy-4-(3-carboxypropanoylamino)phenyl]methyl]-2-(3-carboxypropanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O10/c26-18(5-7-20(28)29)24-16-3-1-12(10-14(16)22(32)33)9-13-2-4-17(15(11-13)23(34)35)25-19(27)6-8-21(30)31/h1-4,10-11H,5-9H2,(H,24,26)(H,25,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZCZXSIGIGLHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC(=O)CCC(=O)O)C(=O)O)C(=O)O)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Methanediylbis{6-[(3-carboxypropanoyl)amino]benzoic acid} |
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